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5-CMF [5-(Chloromethyl)fluorescein]

Catalog No.
S1800685
CAS No.
147963-25-5
M.F
C21H13ClO5
M. Wt
380.78
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-CMF  [5-(Chloromethyl)fluorescein]

CAS Number

147963-25-5

Product Name

5-CMF [5-(Chloromethyl)fluorescein]

Molecular Formula

C21H13ClO5

Molecular Weight

380.78

Thiol-Reactive Fluorescent Probe

5-CMF is a molecule known for its ability to covalently bind to thiol groups (also known as sulfhydryl groups). These thiol groups are present in many biological molecules, including proteins and enzymes. The key functional group in 5-CMF is the chloromethyl moiety, which reacts readily with thiols to form a stable thioether linkage []. Due to this specific reactivity, 5-CMF finds application in various scientific research fields as a thiol-targeting fluorescent probe.

Labeling Proteins and Studying Protein-Protein Interactions

One primary application of 5-CMF is in labeling proteins with a fluorescent tag. By covalently attaching 5-CMF to a protein's thiol group, researchers can visualize the protein's location and movement within cells. This technique is particularly useful for studying protein-protein interactions. By labeling two different proteins with unique fluorescent tags, scientists can observe if and how these proteins interact with each other within a living cell [].

Monitoring Enzyme Activity

Enzymes often contain essential cysteine residues with thiol groups that play a crucial role in their catalytic activity. 5-CMF can be used to selectively label these cysteine residues, allowing researchers to monitor enzyme activity. By measuring the fluorescence intensity of the labeled enzyme before and after a reaction, scientists can gain insights into the enzyme's turnover rate and overall function [].

Other Potential Applications

The thiol-targeting property of 5-CMF also holds promise for other research applications. For instance, it could be used to:

  • Label and track the movement of specific molecules within cells.
  • Study the dynamics of the cellular thiol-redox environment.
  • Develop probes for detecting specific protein modifications involving thiol groups.

5-Chloromethylfluorescein, also known as 5-CMF, is a synthetic organic compound derived from fluorescein. It features a chloromethyl group at the 5-position of the fluorescein structure, enhancing its reactivity and making it a valuable intermediate in organic synthesis. The molecular formula of 5-chloromethylfluorescein is C15H12ClO3C_{15}H_{12}ClO_3, and it has a molecular weight of approximately 276.71 g/mol. This compound exhibits fluorescence properties, which are utilized in various applications, particularly in biological and chemical research.

Due to the presence of the chloromethyl group, which can undergo nucleophilic substitution. Key reactions include:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Oxidation: 5-Chloromethylfluorescein can be oxidized to produce other valuable compounds, such as 2,5-diformylfuran. This reaction often involves oxidants like hydrogen peroxide or sodium periodate under specific conditions .
  • Radical Reactions: The compound can also undergo radical transformations, which have been explored for functionalizing its structure further .

Research indicates that 5-chloromethylfluorescein exhibits significant biological activity, particularly in fluorescence-based assays. Its fluorescent properties make it suitable for:

  • Cell Imaging: It is used as a fluorescent probe in biological studies to visualize cellular processes.
  • Biochemical Assays: The compound's reactivity allows it to serve as a substrate for various enzymatic reactions, aiding in the study of enzyme kinetics and mechanisms.

5-Chloromethylfluorescein has diverse applications across various fields:

  • Fluorescent Dyes: It is widely used in microscopy and flow cytometry due to its strong fluorescence.
  • Chemical Synthesis: As an intermediate, it is employed in synthesizing more complex organic molecules.
  • Biological Research: Its properties facilitate studies in cell biology, including tracking cellular processes and interactions.

Interaction studies involving 5-chloromethylfluorescein focus on its reactivity with biological molecules and other chemicals:

  • Binding Studies: Research has investigated how this compound interacts with proteins and nucleic acids, providing insights into its potential as a biochemical probe.
  • Reactivity with Nucleophiles: Studies demonstrate that the chloromethyl group readily reacts with various nucleophiles, allowing for the development of new derivatives with tailored properties.

Several compounds share structural similarities with 5-chloromethylfluorescein. Notable examples include:

Compound NameMolecular FormulaKey Features
5-HydroxymethylfurfuralC6H6O3C_6H_6O_3Precursor to 5-chloromethylfurfural; less reactive due to hydroxymethyl group.
FluoresceinC20H12O5C_{20}H_{12}O_5Parent compound; lacks chloromethyl group but retains fluorescence properties.
2,5-DiformylfuranC6H4O4C_6H_4O_4Product of oxidation reactions involving 5-chloromethylfurfural; useful in polymer chemistry.

Uniqueness of 5-Chloromethylfluorescein

The unique feature of 5-chloromethylfluorescein lies in its combination of strong fluorescence and reactivity due to the chloromethyl group. This dual functionality allows it to be utilized not only as a fluorescent dye but also as a versatile building block for further chemical transformations.

Dates

Last modified: 07-20-2023

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